

Physicochemical Characteristics of DL-O-Methylserine: An In-depth Technical Guide

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Compound of Interest

Compound Name: **DL-O-Methylserine**

Cat. No.: **B1266423**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **DL-O-Methylserine**. The information presented herein is intended to support research, development, and quality control activities involving this important serine derivative. Data is presented in a structured format for clarity and ease of comparison, and detailed experimental protocols are provided for key analytical procedures.

Core Physicochemical Properties

DL-O-Methylserine (CAS RN: 19794-53-7) is a racemic mixture of D-O-Methylserine and L-O-Methylserine.^[1] It is a derivative of the amino acid serine where the hydrogen of the hydroxyl group is replaced by a methyl group.^[2] This modification imparts unique properties relevant to its use as a pharmaceutical intermediate, particularly in the synthesis of D-serine transporter inhibitors which have applications in treating visual system disorders.^[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **DL-O-Methylserine** compiled from various sources.

Property	Value	References
Molecular Formula	C ₄ H ₉ NO ₃	[2] [4] [5]
Molecular Weight	119.12 g/mol	[2] [4] [5]
Melting Point	210-215 °C	[1] [2]
Boiling Point	260.6 °C at 760 mmHg	[1] [2]
Density	1.195 - 1.2 g/cm ³	[1] [2]
pKa (acidic)	~2.10 - 2.21	[2]
pKa (basic)	~8.82	
Water Solubility	Soluble	[2]
LogP	-0.35	[1]
Appearance	White to off-white powder/solid	[6]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical parameters of **DL-O-Methylserine**.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of **DL-O-Methylserine** in an aqueous solution using potentiometric titration with a strong base.

Materials:

- **DL-O-Methylserine**
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Deionized water

- pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- Buret (50 mL)
- Beaker (250 mL)

Procedure:

- Sample Preparation: Accurately weigh approximately 100 mg of **DL-O-Methylserine** and dissolve it in 100 mL of deionized water in a 250 mL beaker.
- Initial pH Adjustment: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution. While stirring, slowly add 0.1 M HCl from a buret until the pH of the solution is below 2.0. This ensures that both the carboxyl and amino groups are fully protonated.
- Titration with NaOH: Fill a clean buret with the standardized 0.1 M NaOH solution. Add the NaOH solution in small increments (e.g., 0.5 mL) to the **DL-O-Methylserine** solution.
- Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
- Endpoint Determination: Continue the titration until the pH of the solution is above 11. The titration curve will show two inflection points, corresponding to the pKa of the carboxyl group and the amino group.
- Data Analysis: Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa values are determined from the pH at the half-equivalence points. The first pKa (pK_{a1}) corresponds to the carboxyl group, and the second pKa (pK_{a2}) corresponds to the amino group.

Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of **DL-O-Methylserine** in water at a specific temperature.

Materials:

- **DL-O-Methylserine**
- Deionized water
- Thermostatic shaker bath
- Centrifuge
- Analytical balance
- Volumetric flasks
- Pipettes
- HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index) or a spectrophotometer.

Procedure:

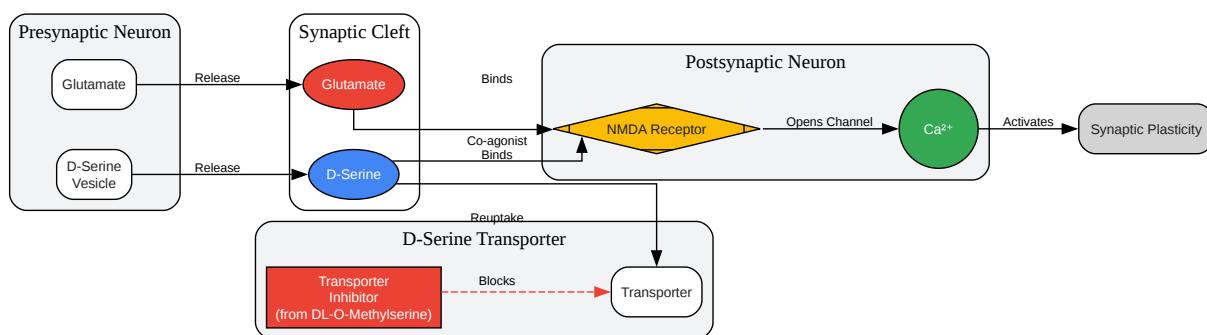
- Sample Preparation: Add an excess amount of **DL-O-Methylserine** to a known volume of deionized water in a sealed container. The excess solid should be clearly visible.
- Equilibration: Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, centrifuge the suspension at a high speed to separate the undissolved solid from the saturated solution.
- Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a known volume of deionized water.
- Quantification: Analyze the concentration of **DL-O-Methylserine** in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

- Calculation: Calculate the solubility of **DL-O-Methylserine** in g/L or mol/L based on the measured concentration and the dilution factor.

Signaling Pathway and Synthetic Workflow

D-Serine Signaling Pathway and the Role of Transporter Inhibitors

DL-O-Methylserine is a precursor in the synthesis of inhibitors of D-serine transporters. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a significant role in excitatory neurotransmission, synaptic plasticity, and neurodevelopment.[7][8] The concentration of D-serine in the synaptic cleft is tightly regulated by D-serine transporters. Inhibitors of these transporters can modulate NMDA receptor activity, which is a therapeutic target for various neurological and psychiatric disorders, including those affecting the visual system.[9][10][11]

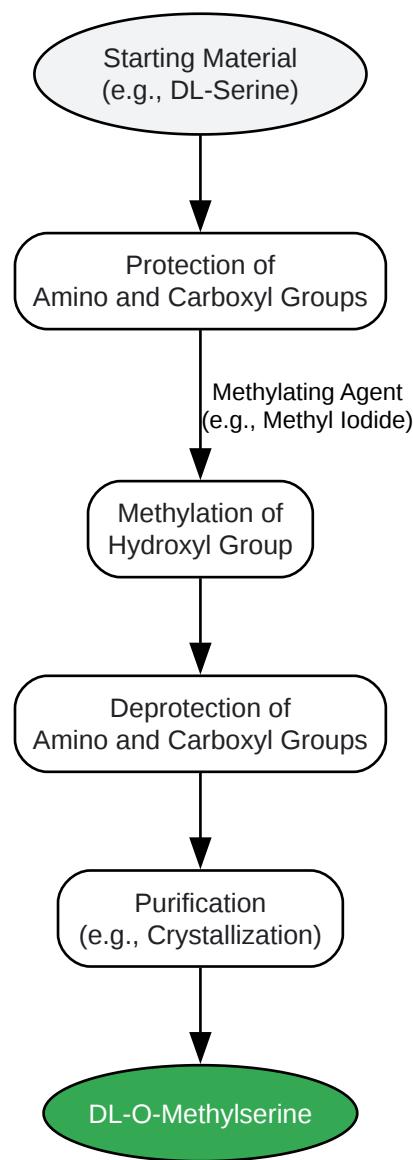


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D-Serine signaling at the NMDA receptor and inhibition of reuptake.

General Synthetic Workflow for DL-O-Methylserine

The synthesis of **DL-O-Methylserine** can be achieved through various routes. A common laboratory-scale synthesis involves the methylation of a suitable serine derivative. The following diagram illustrates a generalized workflow.



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Generalized synthetic workflow for **DL-O-Methylserine**.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **DL-O-Methylserine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **DL-O-Methylserine** is expected to show characteristic signals for the methoxy group protons ($-\text{OCH}_3$), the alpha-proton ($-\text{CH}$), and the beta-protons ($-\text{CH}_2-$). The chemical shifts of these protons will be influenced by the solvent and the pH of the solution.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the four carbon atoms present in the molecule: the carboxyl carbon, the alpha-carbon, the beta-carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of **DL-O-Methylserine** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

- O-H stretching (from the carboxylic acid group, often broad)
- N-H stretching (from the amino group)
- C-H stretching (from the alkyl and methoxy groups)
- C=O stretching (from the carboxyl group)
- C-O stretching (from the ether and carboxylic acid groups)
- N-H bending

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **DL-O-Methylserine**.

- Electrospray Ionization (ESI): In positive ion mode, the protonated molecule $[\text{M}+\text{H}]^+$ would be expected at m/z 120.1.
- Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the loss of small neutral molecules such as water (H_2O), carbon

monoxide (CO), and formaldehyde (CH₂O). The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for amino acids include cleavage of the C α -C β bond and decarboxylation.

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